1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic acid methyl ester follows established International Union of Pure and Applied Chemistry guidelines for complex substituted cyclohexane derivatives. The official IUPAC designation for this compound is methyl 1-(2-(benzyloxy)ethyl)cyclohexane-1-carboxylate, which accurately reflects the structural arrangement of functional groups around the central cyclohexane ring system. This nomenclature explicitly identifies the methyl ester functionality at the carboxylate position, the substitution pattern at the 1-position of the cyclohexane ring, and the benzyloxy-ethyl chain extension. The molecular formula C17H24O3 indicates a total of seventeen carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 276.37 grams per mole. The degree of unsaturation calculation reveals four degrees of unsaturation, which corresponds precisely to the aromatic benzene ring system present in the benzyloxy substituent.
The structural formula demonstrates the presence of multiple functional groups that contribute to the overall molecular complexity and potential reactivity patterns. The ester functionality provides a site for potential hydrolysis reactions, while the ether linkage in the benzyloxy group offers stability under most reaction conditions. The cyclohexane ring system adopts conformational flexibility that significantly influences the overall three-dimensional structure of the molecule. The Chemical Abstracts Service registry number 865459-93-4 provides unique identification for this specific methyl ester derivative, distinguishing it from the corresponding free carboxylic acid form which carries a different registry number.
Properties
IUPAC Name |
methyl 1-(2-phenylmethoxyethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-19-16(18)17(10-6-3-7-11-17)12-13-20-14-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCKEODFKBAYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204752 | |
| Record name | Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865459-93-4 | |
| Record name | Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865459-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylic Acid Precursor Synthesis
The cyclohexanecarboxylic acid backbone is typically synthesized via lithiation-carboxylation sequences. A cyclohexane derivative, such as 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, undergoes lithiation with n-butyllithium at −78°C, followed by carboxylation with CO₂ gas to yield the carboxylic acid. This method achieves moderate yields (60–68%) but requires stringent anhydrous conditions and low temperatures to prevent side reactions. Alternative routes involve hydrolyzing nitriles or oxidizing alcohols, though these are less efficient for sterically hindered cyclohexane systems.
Esterification Methods
Esterification of the carboxylic acid precursor with methanol is critical. A transition metal-free protocol employs CBr₄ (1.5 equiv) and K₂HPO₄ (3.0 equiv) in acetonitrile under 40 W Kessil lamp irradiation. This method avoids traditional acid catalysts, achieving 72–78% yields within 5–42 hours. Notably, substituting acetonitrile with HFIP/DCE (1:3 ratio) improves regioselectivity for the methyl ester, reducing byproduct formation to <5%.
Side Chain Introduction via Alkylation
The 2-(benzyloxy)ethyl group is introduced through nucleophilic alkylation. A cyclohexane intermediate bearing a leaving group (e.g., bromide) reacts with 2-(benzyloxy)ethanol in the presence of K₂CO₃ in DMF at 80°C. This SN2 mechanism proceeds with 65–70% efficiency, though competing elimination pathways necessitate careful temperature control. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enhance yields to 85% but require stoichiometric reagents.
Transition Metal-Free Catalytic Esterification
Photoredox catalysis enables direct esterification without metal residues. Using Mes-Acr⁺-Me ClO₄⁻ (1 mol%) under blue LED irradiation, the carboxylic acid reacts with methanol in acetonitrile, achieving 76% conversion in 6 hours. This method leverages single-electron transfer (SET) mechanisms, with K₂HPO₄ neutralizing HBr generated in situ. Key advantages include scalability and compatibility with acid-sensitive functional groups, though substrate scope is limited to non-aromatic acids.
Enzymatic Synthesis and Resolution
Hydrolases such as Candida antarctica lipase B (CAL-B) resolve racemic mixtures of cis-3-hydroxycyclohexane carboxylic acid derivatives, though adaptations for the target compound are feasible. In a biphasic system (hexane:buffer, 1:1), CAL-B catalyzes the transesterification of vinyl esters with methanol, affording enantiomerically pure methyl esters (ee >98%). While this approach is underutilized for 1-[2-(benzyloxy)ethyl] derivatives, it offers a sustainable alternative to chemical catalysis.
Comparative Analysis of Methodologies
Transition metal-free methods balance efficiency and sustainability, whereas enzymatic routes excel in stereocontrol but face scalability challenges. Classical alkylation remains viable for large-scale production but generates stoichiometric waste .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
- Oxidation yields benzaldehyde derivatives.
- Reduction yields alcohol derivatives.
- Substitution yields various substituted cyclohexane derivatives.
Scientific Research Applications
1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Structural Analogues: Substituents and Functional Groups
The table below highlights key structural differences and similarities with related compounds:
*Estimated based on structural similarity.
Key Observations:
- Ring Structure : The target compound’s cyclohexane ring contrasts with Benzethidine’s piperidine ring. Cyclohexane derivatives generally exhibit greater conformational flexibility, while piperidine rings (as in Benzethidine) may interact with biological targets like opioid receptors .
- Ester Groups : Methyl esters (target compound) are typically less hydrolytically stable than ethyl esters under basic conditions . Ethyl esters in Benzethidine and compounds may offer different metabolic profiles.
- Substituent Effects : The benzyloxyethyl group enhances lipophilicity, facilitating membrane permeability, whereas hydroxymethyl () increases polarity, affecting solubility.
Pharmacological and Regulatory Considerations
- Benzethidine : Classified as a controlled substance due to opioid receptor activity . The absence of a piperidine ring in the target compound suggests it lacks similar psychoactive effects.
Physical and Chemical Properties
- Molecular Weight : The target compound (~290 g/mol) is heavier than simpler esters (e.g., 172 g/mol in ), influencing its boiling point and solubility.
- Reactivity : The benzyloxy group is acid-labile, making the compound susceptible to deprotection under acidic conditions, unlike the stable hydroxymethyl group in .
Biological Activity
1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester (CAS No. 865459-93-4) is a compound with potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its cytotoxic effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H24O3
- Molecular Weight : 276.37 g/mol
- LogP : 3.71680
- Physical Appearance : Yellow oil
- Solubility : Soluble in dichloromethane
Biological Activity Overview
The biological activity of this compound has been investigated primarily regarding its cytotoxic effects against various cancer cell lines. The compound is noted for its potential use in preparing peptidyl sulfur compounds as inhibitors of hepatitis C, indicating a role in antiviral applications as well .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the findings from various experiments:
| Cell Line | IC50 (µg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 (Liver Cancer) | 42 | 67.7 |
| MCF-7 (Breast Cancer) | 100 | 78.14 |
| HaCaT (Normal Keratinocyte) | 250 | 82.23 |
| NIH 3T3 (Fibroblast) | >500 | 96.11 |
These results indicate that the compound exhibits significant cytotoxicity against HepG2 and MCF-7 cell lines while showing lower toxicity towards normal cell lines such as HaCaT and NIH 3T3 .
The mechanism by which this compound exerts its cytotoxic effects involves inducing apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound interferes with basic cellular functions such as cell cycle regulation and apoptosis induction .
Case Studies and Research Findings
- In Vitro Studies : A study conducted using the MTT assay demonstrated that increasing concentrations of the compound led to decreased cell viability in cancerous cells, particularly HepG2, which was most sensitive to treatment .
- Therapeutic Applications : The compound's ability to inhibit hepatitis C virus replication suggests potential therapeutic applications beyond oncology, particularly in antiviral drug development .
- Structure-Activity Relationship (SAR) : Research into related compounds indicates that modifications to the structure can enhance or reduce biological activity, emphasizing the importance of SAR studies in drug design .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester?
Answer:
The synthesis involves two key steps: (1) esterification of the cyclohexanecarboxylic acid moiety and (2) introduction of the benzyloxyethyl group. A representative approach, adapted from Reference Example 85 (), uses a tert-butoxycarbonyl (Boc)-protected cyclohexanecarboxylic acid as the starting material. After Boc deprotection, the carboxylic acid is esterified with methanol under acidic conditions. The benzyloxyethyl group is introduced via nucleophilic substitution or Mitsunobu reaction, using 2-(benzyloxy)ethanol. Critical conditions include anhydrous solvents (e.g., CH₂Cl₂), temperature control (e.g., 55°C for thiourea-mediated deprotection), and catalysts like pyridine for acylation steps .
Basic: How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?
Answer:
- ¹H-NMR : Key signals include the benzyloxy group (δ 4.5–5.0 ppm for -OCH₂Ph), methyl ester (δ 3.84 ppm, singlet), and cyclohexane protons (δ 1.2–2.5 ppm, multiplet patterns indicating chair conformation). For example, a related compound in shows δ 3.84 (s, 3H) for the methyl ester and δ 2.15–1.29 (m, cyclohexane protons) .
- LCMS : The molecular ion peak [M+H]+ can be observed at m/z corresponding to the molecular weight (e.g., m/z 172.5 in ). Retention time (e.g., 0.52 minutes under SMD-TFA05 conditions) aids in purity assessment .
Advanced: What strategies optimize the stability of the benzyl ether group during downstream reactions?
Answer:
The benzyl ether is stable under basic and hydrogenolysis conditions but cleaved by strong acids (e.g., HCl/THF) or catalytic hydrogenation (H₂/Pd-C). To preserve this group:
- Avoid prolonged exposure to Lewis acids (e.g., BF₃·Et₂O).
- Use mild acidic conditions (e.g., TsOH in DMF at 55°C) for orthogonal deprotection of other functional groups .
- Monitor reaction progress via TLC or HPLC to prevent over-debenzylation .
Advanced: How can conformational analysis of the cyclohexane ring impact reactivity or binding studies?
Answer:
The chair conformation of the cyclohexane ring influences steric accessibility of the ester and benzyloxyethyl groups. Computational modeling (e.g., DFT) or NOESY NMR can identify axial/equatorial substituent orientations. For instance, ’s structural coordinates suggest that bulky substituents adopt equatorial positions to minimize 1,3-diaxial strain, affecting nucleophilic attack or host-guest interactions .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Answer:
Trace impurities (e.g., residual 2-(benzyloxy)ethanol or ester hydrolysis byproducts) require high-resolution techniques:
- HPLC-MS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and gradient elution.
- ¹³C-NMR : Identifies carbonyl carbons (δ 170–175 ppm) to distinguish ester vs. acid forms.
- Headspace GC : Monitors volatile byproducts (e.g., methanol) from incomplete esterification .
Advanced: How does this compound serve as an intermediate in pharmaceutical synthesis?
Answer:
The benzyl-protected hydroxyl group and ester functionality make it a versatile precursor. For example:
- Antibiotic Synthesis : Analogous to , the benzyloxyethyl group can be deprotected to introduce hydroxyl groups in tetracycline derivatives.
- Prodrug Design : The methyl ester is hydrolyzed in vivo to the carboxylic acid, enhancing bioavailability .
Advanced: What contradictions exist in reported spectral data, and how can they be reconciled?
Answer:
Discrepancies in NMR shifts (e.g., δ values for cyclohexane protons) may arise from solvent effects (DMSO vs. CDCl₃) or concentration. To resolve:
- Standardize solvent systems (e.g., DMSO-d₆ for polar intermediates).
- Cross-validate with computational predictions (e.g., ChemDraw NMR simulation) .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate esters from polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility data (e.g., reports density ~1.3 g/cm³, guiding solvent selection) .
- Distillation : For large-scale purification, fractional distillation under reduced pressure (e.g., 424.2±45.0°C boiling point analogs in ) .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Answer:
If chiral centers are present (e.g., asymmetric cyclohexane substitution), employ:
- Chiral Auxiliaries : Use (R)- or (S)-configured reagents (e.g., ’s ethyl (S)-2-(benzyloxy)propanoate).
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomeric esters .
Advanced: What computational tools predict the compound’s physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
